(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-bromoaniline with 2,4-dichlorobenzaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its anticancer activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The compound can bind to and inhibit the activity of enzymes involved in cell proliferation and survival, leading to cell death. It may also interfere with the synthesis of nucleic acids and proteins, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4-BROMOPHENYL)IMINO]-5-[(5-METHYL-2-THIENYL)METHYLENE]-1,3-THIAZOLAN-4-ONE: Similar structure but with a different substituent on the thiazole ring.
2-[(4-BROMOPHENYL)IMINO]-5-(3-FLUOROBENZYLIDENE)-1,3-THIAZOLAN-4-ONE: Another similar compound with a fluorine substituent instead of chlorine.
Uniqueness
The uniqueness of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C16H9BrCl2N2OS |
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Molecular Weight |
428.1 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9BrCl2N2OS/c17-10-2-5-12(6-3-10)20-16-21-15(22)14(23-16)7-9-1-4-11(18)8-13(9)19/h1-8H,(H,20,21,22)/b14-7- |
InChI Key |
RWICWDKYSUSCFU-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2)Br |
Canonical SMILES |
C1=CC(=CC=C1N=C2NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2)Br |
Origin of Product |
United States |
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